molecular formula C17H20ClNO5 B13729017 Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, diethylaminoethyl ester, hydrochloride CAS No. 35689-41-9

Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, diethylaminoethyl ester, hydrochloride

Cat. No.: B13729017
CAS No.: 35689-41-9
M. Wt: 353.8 g/mol
InChI Key: ZRZCYSWTXRTHME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, diethylaminoethyl ester, hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a furan ring fused with a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, diethylaminoethyl ester, hydrochloride typically involves a multi-step process. One common method involves the reaction of aryl or heteroaryl aldehydes with substituted phenacyl bromides and 4-hydroxycoumarin in the presence of N,N-diisopropyl ethyl ammonium acetate (DIPEAc) as the promoting medium . This one-pot three-component approach is known for its operational simplicity, efficiency, and wide substrate scope.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, diethylaminoethyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanone derivatives, while substitution reactions can produce a variety of substituted benzodioxin compounds .

Scientific Research Applications

Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, diethylaminoethyl ester, hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, diethylaminoethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, diethylaminoethyl ester, hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

35689-41-9

Molecular Formula

C17H20ClNO5

Molecular Weight

353.8 g/mol

IUPAC Name

diethyl-[2-(furo[2,3-g][1,4]benzodioxine-7-carbonyloxy)ethyl]azanium;chloride

InChI

InChI=1S/C17H19NO5.ClH/c1-3-18(4-2)5-6-22-17(19)16-10-12-9-14-15(11-13(12)23-16)21-8-7-20-14;/h7-11H,3-6H2,1-2H3;1H

InChI Key

ZRZCYSWTXRTHME-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)C1=CC2=CC3=C(C=C2O1)OC=CO3.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.